molecular formula C8H8F4N2O B1517259 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine CAS No. 915394-36-4

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine

Cat. No. B1517259
M. Wt: 224.16 g/mol
InChI Key: XDHROHIHKBDPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(OCC(F)(F)C(F)F)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([O:10][CH2:11][C:12]([CH:13]([F:14])[F:15])([F:16])[F:17])[n:8][cH:9]1>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([O:10][CH2:11][C:12]([CH:13]([F:14])[F:15])([F:16])[F:17])[n:8][cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
O=[N+]([O-])c1ccc(OCC(F)(F)C(F)F)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc(OCC(F)(F)C(F)F)nc1

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc(OCC(F)(F)C(F)F)nc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.